molecular formula C9H13ClN4 B1479215 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine CAS No. 2091697-79-7

1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine

Cat. No.: B1479215
CAS No.: 2091697-79-7
M. Wt: 212.68 g/mol
InChI Key: UDYBKRKCZNATIQ-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C9H13ClN4 and its molecular weight is 212.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

  • Crystal and Molecular Structures : Research on isomeric compounds similar to 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine has provided insights into their crystal and molecular structures. These structures exhibit conformational differences leading to the formation of multiple molecules within their respective structures, featuring substantial hydrogen-bonding interactions and layered structures stabilized by these interactions (Odell et al., 2007).

Chemical Synthesis and Modification

  • Synthesis and Characterizations : Investigations on non-covalent interactions in thioureas derived from related compounds have been conducted. These studies include synthesis, characterization by FT-IR, FT-Raman, NMR, and X-ray diffraction, highlighting the importance of non-covalent interactions such as hydrogen bonds and van der Waals interactions in the structural stability and properties of these molecules (Zhang et al., 2018).

  • Pyrrole and Pyrrole Derivatives : Pyrrole derivatives, a category to which our compound is closely related, are essential in biological molecules like heme and chlorophyll. Their synthesis often involves the condensation of amines with carbonyl-containing compounds, underlining their significance in creating various functional derivatives used in solvents, dyes, and pharmaceuticals (Anderson & Liu, 2000).

Applications in Material Science

  • Conducting Polymers : The broader family of pyrrole derivatives has been noted for their application in creating electrically conducting films. Polypyrroles, in particular, form highly stable, flexible films with potential uses in electronic and material science applications, highlighting the versatility of pyrrole-based compounds in various scientific fields (Anderson & Liu, 2000).

Advanced Chemical Reactions and Transformations

  • Ring Transformations and Aminations : Studies on heterocyclic halogeno compounds, closely related to our compound of interest, have explored their reactions with nucleophiles. These reactions include aminations leading to the formation of amino compounds and ring transformations, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Hertog et al., 2010).

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-6-12-8(10)4-9(13-6)14-3-2-7(11)5-14/h4,7H,2-3,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYBKRKCZNATIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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